1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892272-85-4 |
|---|---|
Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 |
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
SOMYPMDOOMDAAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate thiophene derivatives with suitable reagents under controlled conditions.
Substitution Reactions: Subsequent steps involve the introduction of benzyl, ethoxyphenyl, and dimethyl groups through various substitution reactions. These reactions often require the use of specific catalysts and reagents to ensure selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent due to its possible pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Benzyl vs.
- Ethoxy vs. Thiazole/Oxadiazole : The ethoxy group’s electron-donating nature may reduce electrophilicity compared to thiazole or oxadiazole, possibly lowering antimicrobial potency but improving selectivity .
Biological Activity
1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a thieno[2,3-d]pyrimidine core structure. Its molecular formula is C19H20N2O2S. This compound has garnered interest due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The structure of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione features several key components:
- Thieno[2,3-d]pyrimidine core : This structure is known for its biological activity.
- Benzyl group : Enhances lipophilicity and may influence receptor interactions.
- Ethoxyphenyl substituent : Potentially modulates biological activity through steric and electronic effects.
Enzyme Inhibition
Research indicates that compounds similar to 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant enzyme inhibition capabilities. Specifically:
- AChE and BuChE Inhibition : Similar thienopyrimidine derivatives have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. For instance, related compounds demonstrated IC50 values in the low micromolar range for both enzymes .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties. Studies on related thienopyrimidine derivatives have shown:
- COX Inhibition : Certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For example, compounds with similar structures exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib .
Case Study 1: Enzyme Interaction Studies
In a study examining enzyme interactions, researchers synthesized various thienopyrimidine derivatives and assessed their inhibitory activities against AChE and BuChE using Ellman's method. The most active compounds showed IC50 values around 5.90 μM for AChE and 6.76 μM for BuChE . These findings suggest that modifications in the benzyl or ethoxy groups can significantly affect enzyme binding affinity.
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, several thienopyrimidine derivatives were tested in vivo using carrageenan-induced paw edema models. The results indicated that certain derivatives significantly reduced inflammation compared to controls . The observed effects were attributed to the inhibition of COX enzymes.
Comparative Analysis of Related Compounds
To better understand the potential of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidin-4-one | Structure | Simple methyl substitution; potential for enzyme inhibition. |
| 3-Benzylthieno[2,3-d]pyrimidin-4-one | Structure | Similar biological activity; used in cancer research. |
| Ethoxy-substituted pyrimidines | Structure | Focus on receptor modulation; varied biological activities. |
Q & A
How can reaction conditions be optimized to improve the synthesis yield and purity of 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Level: Basic (Synthesis Optimization)
Methodological Answer:
The multi-step synthesis of this compound requires precise control of temperature, solvent polarity, and reaction time. For example:
- Cyclization steps often benefit from polar aprotic solvents like DMF or DMSO at 80–100°C for 6–12 hours .
- Alkylation reactions (e.g., benzyl group introduction) are best performed in anhydrous DMF with K₂CO₃ as a base, monitored via TLC (hexane:ethyl acetate 3:1) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate high-purity crystals (>95%). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity validation .
What advanced spectroscopic and computational techniques are recommended for structural characterization of this compound?
Level: Basic (Structural Confirmation)
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~463.18 g/mol) .
- X-ray Crystallography: Single-crystal analysis provides absolute configuration and dihedral angles between aromatic rings, critical for SAR studies .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced (Data Reconciliation)
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Replicate experiments using uniform protocols (e.g., ATP-based kinase inhibition assays at pH 7.4, 37°C) .
- Comparative SAR Analysis: Test derivatives with systematic substitutions (e.g., replacing ethoxy with methoxy) to isolate functional group contributions .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets), correlating binding scores with experimental IC₅₀ .
What experimental approaches are effective for establishing structure-activity relationships (SAR) for this thienopyrimidine derivative?
Level: Advanced (SAR Development)
Methodological Answer:
- Systematic Synthesis: Prepare analogs with variations at N1, N3, and thiophene positions.
- In Vitro Screening: Test against panels of enzymes/cell lines (e.g., cancer, antimicrobial models) to identify critical substituents .
How can computational modeling predict the compound’s interaction with biological targets?
Level: Advanced (Mechanistic Insight)
Methodological Answer:
- Molecular Docking: Simulate binding to targets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Focus on hydrogen bonds between the dione moiety and catalytic lysine residues .
- MD Simulations: Run 100-ns trajectories (GROMACS/AMBER) to assess complex stability and identify key residue interactions .
- QSAR Modeling: Use MOE or ChemAxon to correlate electronic descriptors (e.g., logP, polar surface area) with activity data .
What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?
Level: Basic (Protocol Standardization)
Methodological Answer:
- Detailed Reaction Logs: Document exact stoichiometry, solvent grades, and temperature ramps.
- Analytical Cross-Validation: Share raw NMR/HPLC data via platforms like Zenodo for peer verification .
- Reference Standards: Use commercially available intermediates (e.g., 4-ethoxyphenyl isocyanate) to calibrate synthetic steps .
How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Level: Advanced (Stability Profiling)
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS .
- Light Sensitivity: Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products .
What mechanistic studies are recommended to elucidate its mode of action?
Level: Advanced (Mechanistic Biology)
Methodological Answer:
- Enzyme Inhibition Assays: Measure kinetics (e.g., Km/Vmax shifts) to determine competitive/non-competitive inhibition .
- siRNA Knockdown: Silence putative targets (e.g., PI3K) in cell lines and assess rescue of compound-induced effects .
- CETSA (Cellular Thermal Shift Assay): Confirm target engagement by monitoring protein thermal stability shifts .
How can researchers design derivatives with improved pharmacokinetic properties?
Level: Advanced (Drug Design)
Methodological Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetyl) at the ethoxy moiety to enhance solubility .
- ADMET Prediction: Use SwissADME to optimize logP (<5), topological polar surface area (>60 Ų), and CYP450 inhibition profiles .
What crystallographic techniques validate the compound’s solid-state structure?
Level: Advanced (Structural Analysis)
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) and intermolecular interactions (e.g., π-π stacking) .
- Hirshfeld Surface Analysis: Quantify hydrogen-bonding and van der Waals contributions to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
